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Compound of Interest

Compound Name: 2-Bromo-4-chloroanisole

Cat. No.: B057475

For Immediate Release

This guide provides a comparative spectroscopic analysis of 2-Bromo-4-chloroanisole and its
related derivatives, offering valuable data for researchers, scientists, and professionals in the
field of drug development and chemical synthesis. The following sections detail the
experimental data, protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-Bromo-4-
chloroanisole and its related compounds. The analysis includes Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: While experimental IR and Mass Spectrometry data for 2-Bromo-4-chloroanisole are
available, specific experimental *H and 13C NMR data were not found in the reviewed literature.
The NMR data for 2-Bromo-4-chloroanisole presented here are predicted based on the
analysis of its structural isomers and related compounds.

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCIs)

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b057475?utm_src=pdf-interest
https://www.benchchem.com/product/b057475?utm_src=pdf-body
https://www.benchchem.com/product/b057475?utm_src=pdf-body
https://www.benchchem.com/product/b057475?utm_src=pdf-body
https://www.benchchem.com/product/b057475?utm_src=pdf-body
https://www.benchchem.com/product/b057475?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Compound

o (ppm) and Multiplicity

J (Hz2)

2-Bromo-4-chloroanisole
(Predicted)

~7.5 (d, 1H), ~7.2 (dd, 1H),
~6.8 (d, 1H), 3.85 (s, 3H)

Jortho = 8.0, Jmeta = 2.0

2-Bromoanisole[1]

7.53 (dd, 1H), 7.27 (m, 1H),
6.90 (dd, 1H), 6.83 (m, 1H)

J=8.0,16;J=8210

4-Chloroanisole[1]

7.23 (d, 2H), 6.82 (d, 2H), 3.78
(s, 3H)
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Compound

Chemical Shifts (6, ppm)

2-Bromo-4-chloroanisole (Predicted)

~155, ~133, ~130, ~128, ~115, ~112, ~56

2-Bromoanisole[1]

155.9, 133.4, 128.5, 121.8, 112.1, 111.8, 56.2

4-Chloroanisole[1]

158.3, 129.3, 125.6, 115.2, 55.5

Table 3: IR and Mass Spectrometry Data

Compound

IR (v, cm™?)

Mass Spectrometry (m/z)

2-Bromo-4-chloroanisole

Aromatic C-H stretch (~3050),
C=C stretch (~1600, ~1480),
C-O stretch (~1250), C-Br
stretch (~670), C-Cl stretch
(~780)

Molecular lon [M]* at m/z
220/222/224 (due to Br and ClI

isotopes)

3-Bromo-4-chloroanisole

Similar to 2-Bromo-4-
chloroanisole with slight shifts

in the fingerprint region.

Molecular lon [M]* at m/z
220/222/224

5-Bromo-2-chloroanisole

Similar to 2-Bromo-4-
chloroanisole with slight shifts

in the fingerprint region.

Molecular lon [M]* at m/z
220/222/224

Experimental Protocols
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The following are general experimental protocols for the spectroscopic analysis of halogenated

anisole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 pL of the liquid
sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

'H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data
acquisition typically involves 16-32 scans with a relaxation delay of 1-2 seconds.

13C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a
frequency of 100 MHz. A proton-decoupled sequence is used, and spectra are typically
acquired over 1024-2048 scans.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film is prepared between two potassium
bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount
of the sample with KBr powder and pressing the mixture into a translucent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer. The spectrum is typically scanned from 4000 to 400 cm~*. A background
spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) is recorded
and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC-MS) for volatile compounds. A small amount of the sample is dissolved
in a suitable solvent (e.g., dichloromethane or methanol) and injected into the GC.

lonization: Electron ionization (El) is typically used, with an electron energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a quadrupole mass analyzer. The detector records the abundance of each ion.
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Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a 2-
Bromo-4-chloroanisole derivative.
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Caption: General workflow for spectroscopic analysis.

Comparison of Spectroscopic Techniques

This diagram outlines the type of information obtained from each spectroscopic technique.
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Caption: Information from different spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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